molecular formula C8H5F2NO B1318769 2,3-Difluoro-4-methoxybenzonitrile CAS No. 256417-12-6

2,3-Difluoro-4-methoxybenzonitrile

Cat. No. B1318769
CAS RN: 256417-12-6
M. Wt: 169.13 g/mol
InChI Key: WCUIDHSEDJPJKI-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-methoxybenzonitrile (DFMB) is a compound belonging to the class of organonitriles. It is a colorless liquid at room temperature and is soluble in organic solvents. It is used in various scientific applications and has unique properties that make it suitable for a variety of uses.

Scientific Research Applications

Environmental Fate and Biodegradation

The biodegradation and environmental fate of polyfluoroalkyl chemicals, which include compounds like 2,3-Difluoro-4-methoxybenzonitrile, have been extensively studied. These chemicals are used in various industrial and commercial applications. Environmental samples often show the presence of their degradation products, such as perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs), which are persistent and toxic. Understanding their environmental biodegradability, microbial degradation pathways, and the potential formation of novel degradation intermediates is crucial for evaluating their environmental impact and for formulating regulations (Liu & Avendaño, 2013).

Antioxidant Activity Analysis

The study of antioxidants, including those potentially involving 2,3-Difluoro-4-methoxybenzonitrile, is significant across various fields such as food engineering, medicine, and pharmacy. Various tests like ORAC, HORAC, TRAP, TOSC, CUPRAC, and FRAP are used to determine antioxidant activity. These tests are based on chemical reactions involving the transfer of a hydrogen atom or an electron and are essential in analyzing the antioxidant capacity of complex samples (Munteanu & Apetrei, 2021).

Adsorption and Removal of Perfluorinated Compounds

Studies on the adsorption behavior of perfluorinated compounds (PFCs) on various adsorbents, including the potential use of 2,3-Difluoro-4-methoxybenzonitrile, reveal crucial insights. Adsorption affects PFC distribution in aquatic environments and is an effective technology for their removal. Interactions such as electrostatic interaction, hydrophobic interaction, ligand exchange, and hydrogen bond play significant roles in the adsorption process. Understanding these mechanisms is vital for preparing effective adsorbents for PFC removal and for comprehending their transport and fate in aquatic environments (Du et al., 2014).

Aqueous Fluoroalkylation Reactions

Fluorine-containing functionalities, including those in 2,3-Difluoro-4-methoxybenzonitrile, play a crucial role in pharmaceuticals, agrochemicals, and functional materials due to their unique effects on a molecule's properties. Aqueous fluoroalkylation reactions have been explored recently, considering environmental concerns and the development of environment-friendly, efficient incorporation methods. These reactions include trifluoromethylation, difluoromethylation, monofluoromethylation, and others. The progress in this area opens new prospects for green chemistry (Song et al., 2018).

Immunotoxicity of Perfluorinated Compounds

Perfluorinated compounds (PFCs) like 2,3-Difluoro-4-methoxybenzonitrile have been recognized as environmental contaminants with potential immunotoxic effects. Studies on animals and humans suggest that PFCs may affect cell-mediated and humoral immunity. Understanding the immunomodulatory effects of PFCs is crucial for assessing their risk to human health and wildlife, considering their bioaccumulation and exposure to multiple PFCs (Corsini et al., 2014).

properties

IUPAC Name

2,3-difluoro-4-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO/c1-12-6-3-2-5(4-11)7(9)8(6)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCUIDHSEDJPJKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C#N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70590701
Record name 2,3-Difluoro-4-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Difluoro-4-methoxybenzonitrile

CAS RN

256417-12-6
Record name Benzonitrile, 2,3-difluoro-4-methoxy-
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Difluoro-4-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 256417-12-6
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